molecular formula C10H13NO2 B2712377 (4-(1,3-Dioxolan-2-YL)phenyl)methanamine CAS No. 104566-44-1

(4-(1,3-Dioxolan-2-YL)phenyl)methanamine

Cat. No. B2712377
Key on ui cas rn: 104566-44-1
M. Wt: 179.219
InChI Key: NUKQIICQHKOVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987299B2

Procedure details

To a stirred solution of 4-cyanobenzaldehyde (1.31 g, 10.0 mmol) and 4-toluenesulfonic acid hydrate (0.19 g, 1.0 mmol) in toluene (30 mL) was added ethylene glycol (2.30 mL, 41.2 mmol). The reaction mixture was heated at reflux under Dean and Stark conditions for 3 hours. The reaction mixture was diluted with ethyl acetate and washed with water, 10% aqueous potassium carbonate solution and brine. The organic phase was dried (magnesium sulfate), filtered and the solvent evaporated at reduced pressure. The residue was dissolved in anhydrous THF (10 mL) and added dropwise to an ice-cooled solution of lithium aluminium hydride in THF (2M in THF, 15.0 mL, 30.0 mmol). The reaction mixture was allowed to warm to room temperature at stirred at this temperature for 18 hours. Water (1.2 mL), 2M aqueous sodium hydroxide (1.2 mL) and water (3.6 mL) were added sequentially and the subsequent mixture stirred at room temperature for 30 minutes. Ethyl acetate and magnesium sulfate added and the mixture stirred for a further 30 minutes. The reaction mixture was filtered and the filtrate evaporated at reduced pressure to afford the title compound (1.56 g, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][OH:25].[H-].[Al+3].[Li+].[H-].[H-].[H-].C1COCC1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[O:8]1[CH2:23][CH2:24][O:25][CH:7]1[C:6]1[CH:9]=[CH:10][C:3]([CH2:1][NH2:2])=[CH:4][CH:5]=1 |f:1.2,4.5.6.7.8.9,11.12,13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.6 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.31 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
0.19 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at stirred at this temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean and Stark conditions for 3 hours
Duration
3 h
WASH
Type
WASH
Details
washed with water, 10% aqueous potassium carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous THF (10 mL)
ADDITION
Type
ADDITION
Details
added dropwise to an ice-
STIRRING
Type
STIRRING
Details
the subsequent mixture stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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